

biological activity of **tert-butyl 2,4-dioxopyrrolidine-1-carboxylate** versus similar compounds

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Compound of Interest

Compound Name: *Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate*

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A Comparative Guide to the Biological Activity of Pyrrolidine-2,4-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine-2,4-dione core is a versatile scaffold that has been explored for a variety of biological activities. While specific experimental data on the biological activity of **tert-butyl 2,4-dioxopyrrolidine-1-carboxylate** is not extensively available in the public domain, a review of structurally similar compounds reveals significant potential in several therapeutic and research areas. This guide provides a comparative overview of the biological activities of various pyrrolidine-2,4-dione derivatives, supported by available experimental data, detailed methodologies, and visual representations of relevant signaling pathways.

Quantitative Data Summary

The biological activities of various pyrrolidine-2,4-dione and structurally related derivatives are summarized below. These tables highlight the diverse potential of this chemical scaffold.

Table 1: Mosquito Larvicidal Activity of Pyrrolidine-2,4-dione Derivatives against *Culex quinquefasciatus*[\[1\]](#)

Compound ID	Structure	LD50 (µg/mL)
1e	1-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)pyrrolidine-2,4-dione	26.06
1f	1-(4-methoxyphenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,4-dione	26.89
Permethrin	(Reference)	26.14

Table 2: DPP-4 Inhibitory Activity of Pyrrolidine-2-carbonitrile Derivatives[2]

Compound ID	Structure	DPP-4 Inhibition IC50 (µM)	DPP-8/DPP-4 Selectivity Ratio	DPP-9/DPP-4 Selectivity Ratio
17a	(S)-1-(2-((3-aminopyridin-2-yl)amino)acetyl)pyrrolidine-2-carbonitrile	0.017	1324	1164

Table 3: Tyrosinase Inhibitory Activity of Hydroxybenzylidene Pyrrolidine-2,5-dione Derivatives[3]

Compound ID	Structure	Tyrosinase Inhibition IC50 (µM)
3f (HMP)	3-(4-hydroxybenzylidene)pyrrolidine-2,5-dione	2.23 ± 0.44
Kojic Acid	(Reference)	20.99 ± 1.80

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Mosquito Larvicidal Bioassay[1]

- Test Organism: Second instar larvae of *Culex quinquefasciatus*.
- Compound Preparation: The synthesized pyrrolidine-2,4-dione derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made to achieve the desired test concentrations.
- Bioassay Procedure:
 - Twenty larvae are placed in a beaker containing 249 mL of dechlorinated water.
 - 1 mL of the test solution of a specific concentration is added to the beaker.
 - A control group is maintained with the solvent and dechlorinated water only.
 - Each concentration is tested in triplicate.
- Data Analysis: Mortality is recorded after 24 hours of exposure. The lethal dose 50 (LD50), the concentration that kills 50% of the larvae, is calculated using probit analysis.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay[2]

- Enzyme and Substrate: Recombinant human DPP-4 and a fluorogenic substrate such as Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin) are used.
- Compound Preparation: Test compounds are dissolved in DMSO to create a stock solution, followed by serial dilutions in the assay buffer.
- Assay Procedure:
 - The test compound is pre-incubated with the DPP-4 enzyme in a 96-well plate for a specified time (e.g., 10 minutes) at 37°C.
 - The enzymatic reaction is initiated by adding the fluorogenic substrate.

- The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
- Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Norepinephrine and Dopamine Reuptake Inhibition Assay

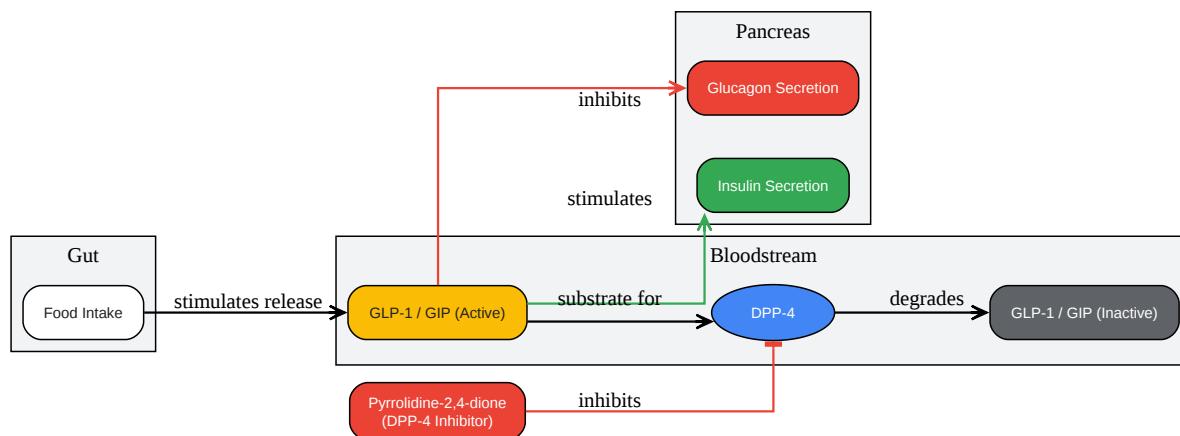
- Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (NET) or dopamine transporter (DAT) are used.
- Radioligand: A radiolabeled substrate, such as [³H]norepinephrine or [³H]dopamine, is used to measure transporter activity.
- Assay Procedure:
 - Cells are seeded in 96-well plates and grown to confluence.
 - The cells are washed with a buffer and then incubated with the test compound at various concentrations.
 - The radiolabeled substrate is added, and the cells are incubated for a short period to allow for uptake.
 - The uptake is terminated by washing the cells with ice-cold buffer.
 - The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- Data Analysis: The IC50 values are determined by non-linear regression analysis of the inhibition curves.

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is crucial for drug development. Below are diagrams illustrating the mechanisms of action for the observed biological activities.

DPP-4 Inhibition Signaling Pathway

Dipeptidyl peptidase-4 (DPP-4) inhibitors increase the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately improving glycemic control.[4]

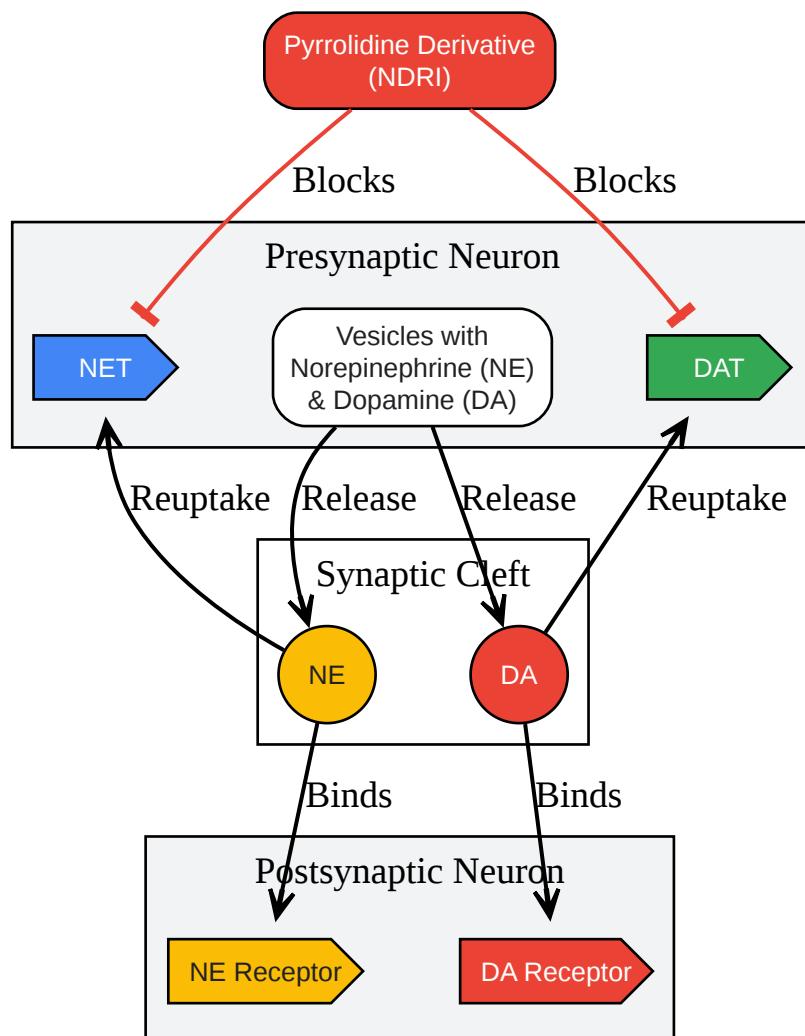


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Caption: DPP-4 Inhibition Pathway.

Norepinephrine and Dopamine Reuptake Inhibition

Norepinephrine-dopamine reuptake inhibitors (NDRIs) block the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6][7] This action prevents the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentrations and enhancing neurotransmission.[8][9]

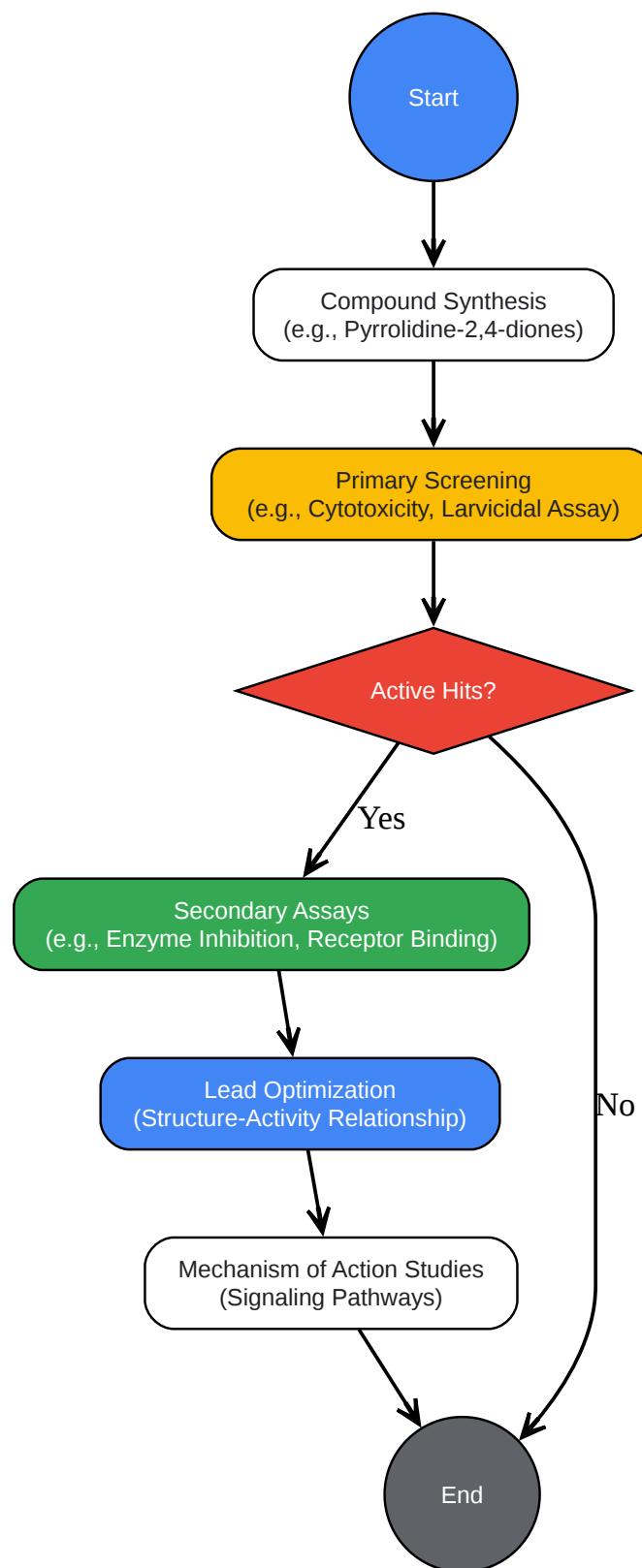


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Caption: NDRI Mechanism of Action.

Experimental Workflow for Biological Screening

The general workflow for screening compounds for biological activity involves a series of steps from initial synthesis to detailed mechanistic studies.



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Caption: Biological Screening Workflow.

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